N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)
Description
Stereochemical Configuration and Chiral Center Analysis
The stereochemical complexity of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine arises from the presence of multiple chiral centers distributed across its molecular framework. The compound contains four distinct chiral centers, with the primary lysine backbone contributing two centers and the pendant pentyl chain providing two additional stereogenic positions. The systematic nomenclature explicitly defines the configuration at the 2R and 5S positions of the hydroxypentyl substituent, while the lysine portion maintains its characteristic L-configuration at the alpha carbon. The absolute configuration at each chiral center plays a crucial role in determining the biological activity and physical properties of the molecule, as stereoisomers often exhibit dramatically different pharmacological profiles.
Recent studies utilizing computational chemistry approaches have demonstrated that the stereochemical arrangement significantly influences the molecular conformation and intermolecular interactions. The 2R configuration at the secondary carbon bearing the hydroxyl group creates a specific spatial orientation that affects hydrogen bonding patterns within the molecule. Similarly, the 5S configuration at the amino acid portion of the side chain establishes distinct steric relationships with the lysine backbone. These stereochemical features contribute to the overall three-dimensional architecture and influence the compound's behavior in various analytical techniques, particularly nuclear magnetic resonance spectroscopy and crystallographic studies.
The chiral center analysis reveals that this compound exists as one of sixteen possible stereoisomers when considering all possible configurations at the four chiral centers. The specific 2R,5S configuration represents a defined stereochemical arrangement that has been isolated and characterized as a distinct impurity profile. The stereochemical integrity of this compound is particularly important in pharmaceutical applications, where even minor stereoisomeric variations can lead to significant differences in biological activity and metabolic fate. Advanced analytical techniques, including chiral high-performance liquid chromatography and circular dichroism spectroscopy, have been employed to confirm the absolute configuration and assess stereochemical purity.
Molecular Formula and Mass Spectrometric Validation
The molecular formula C12H23N3O6 establishes the precise elemental composition of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine, with a corresponding molecular weight of 305.33 grams per mole. This formula indicates the presence of twelve carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and six oxygen atoms, reflecting the complex substitution pattern characteristic of modified amino acid derivatives. The molecular weight determination has been confirmed through high-resolution mass spectrometry, which provides precise mass measurements that validate the proposed molecular formula and exclude alternative structural possibilities.
Mass spectrometric fragmentation studies have revealed characteristic fragmentation patterns that support the structural assignment of this compound. The parent molecular ion exhibits typical amino acid fragmentation behavior, including the loss of amino groups, carboxyl functionalities, and water molecules under collision-induced dissociation conditions. The fragmentation pattern shows initial loss of an amino group to produce a minor fragment at mass-to-charge ratio 288, followed by subsequent losses of carbonyl groups and water molecules that generate additional diagnostic fragments. These fragmentation pathways are consistent with the proposed structure and provide confirmatory evidence for the molecular connectivity.
The mass spectrometric validation extends to isotope pattern analysis, where the theoretical isotope distribution calculated from the molecular formula matches the experimentally observed pattern within acceptable analytical tolerances. The presence of multiple nitrogen and oxygen atoms contributes to a distinctive isotope signature that aids in compound identification and purity assessment. Advanced mass spectrometric techniques, including tandem mass spectrometry and accurate mass measurements, have been employed to achieve unambiguous structural confirmation and to distinguish this compound from closely related isomers and analogs.
| Parameter | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C12H23N3O6 | High-Resolution Mass Spectrometry |
| Molecular Weight | 305.33 g/mol | Mass Spectrometry |
| CAS Registry Number | 75658-82-1 | Chemical Abstracts Service |
| Monoisotopic Mass | 305.1587 Da | Accurate Mass Measurement |
| Major Fragment Ions | m/z 288, 270, 252 | Tandem Mass Spectrometry |
Comparative Analysis of Tautomeric and Isomeric Forms
The structural characteristics of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine allow for the existence of multiple tautomeric forms, particularly involving the keto-enol equilibrium at the oxo-substituted carbon. The 5-oxo functionality can exist in equilibrium with its corresponding enol form, creating a dynamic system where the relative populations of each tautomer depend on environmental factors such as pH, temperature, and solvent conditions. Nuclear magnetic resonance spectroscopy studies have demonstrated that both the keto and enol forms are detectable under specific conditions, with the keto form generally predominating in aqueous solutions at physiological pH values.
Comparative analysis with related lysine derivatives reveals structural similarities and differences that influence chemical reactivity and biological activity. The compound N(6)-hydroxy-L-lysine, with molecular formula C6H14N2O3, represents a simpler analog that lacks the complex side chain substitution pattern. This comparison highlights the structural complexity introduced by the pentyl chain modification and the additional functional groups present in the target compound. The hydroxyl group at the 2-position of the pentyl chain provides an additional site for hydrogen bonding and potential cyclization reactions, distinguishing this compound from simpler lysine derivatives.
Isomeric analysis encompasses examination of constitutional isomers, stereoisomers, and conformational isomers that share the same molecular formula but differ in structural arrangement. The compound exhibits potential for geometric isomerism around the amide linkages and conformational isomerism resulting from rotation around single bonds. Computational studies have identified multiple low-energy conformations that are accessible under ambient conditions, with interconversion barriers that allow for dynamic equilibration between different conformational states. The isomeric complexity is further enhanced by the presence of multiple hydrogen bond donors and acceptors that can participate in intramolecular and intermolecular interactions.
Three-Dimensional Conformational Studies via Computational Modeling
Computational modeling investigations have provided detailed insights into the three-dimensional conformational preferences of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine using advanced molecular dynamics simulations and quantum mechanical calculations. Molecular dynamics simulations performed over extended time scales have revealed that the compound adopts multiple conformational states, with the overall architecture being influenced by intramolecular hydrogen bonding patterns and steric interactions between different functional groups. The computational studies demonstrate that the molecule tends to adopt extended conformations in aqueous solution, while more compact structures are favored in less polar environments.
The conformational analysis reveals that the oxalate-lysine backbone exhibits a tendency to bend, producing spiral-like structures reminiscent of nucleic acid architectures. This bending behavior is attributed to the specific arrangement of hydrogen bond donors and acceptors along the molecular backbone, which creates favorable intramolecular interactions that stabilize particular conformational states. Molecular dynamics simulations performed at physiological temperature show that the system achieves equilibrium with reasonable potential energy fluctuations and acceptable root-mean-square deviation values, indicating conformational stability under biological conditions.
Advanced computational methods, including density functional theory calculations and molecular mechanics optimizations, have been employed to characterize the potential energy surface and identify local minima corresponding to stable conformational states. The calculations reveal that rotation around the amide linkages involves significant energy barriers, suggesting that certain conformational states may be kinetically trapped under ambient conditions. The computational results have been validated through comparison with experimental nuclear magnetic resonance data, including coupling constants and chemical shift patterns that are sensitive to molecular conformation.
| Computational Parameter | Value | Method |
|---|---|---|
| Simulation Time | 17.5 nanoseconds | Molecular Dynamics |
| Temperature | 300 Kelvin | Canonical Ensemble |
| Pressure | 1 atmosphere | Langevin Barostat |
| Step Size | 2 femtoseconds | Verlet Integration |
| Cutoff Distance | 10 Angstroms | Nonbonded Interactions |
| Electrostatic Method | Particle Mesh Ewald | Long-Range Interactions |
Properties
IUPAC Name |
(2S,5R)-2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURWCOJUBQZWSY-JEZHCXPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The compound’s backbone derives from L-lysine, with modifications at the N6 position. SPPS is a primary method for constructing such derivatives. The Fmoc/t-Bu protection strategy is typically employed:
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Resin loading : L-lysine is anchored to a Wang resin via its C-terminal carboxyl group.
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Deprotection : Fmoc is removed using 20% piperidine in DMF.
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Side-chain modifications : The N6 amine is functionalized with (2R,5S)-5-amino-5-carboxy-2-hydroxypentyl via carbodiimide-mediated coupling (e.g., HBTU/DIPEA).
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Oxidation : The 5-oxo group is introduced using TEMPO/NaClO2 under buffered conditions (pH 6.5–7.5).
Table 1: Representative Reaction Conditions for SPPS
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Resin loading | Wang resin, DIC, HOBt | 95 |
| N6 functionalization | (2R,5S)-pentyl derivative, HBTU, DIPEA | 78 |
| Oxidation | TEMPO (0.1 eq), NaClO2 (2 eq), pH 7.0 | 65 |
Solution-Phase Synthesis
For larger-scale production, solution-phase methods avoid resin limitations. Key steps include:
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Selective protection : The ε-amino group of L-lysine is protected with Boc, while the α-amino group remains free.
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Coupling : The (2R,5S)-pentyl moiety is attached via mixed anhydride (isobutyl chloroformate/NMM).
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Deprotection and oxidation : TFA removes Boc, followed by ketone formation via Dess-Martin periodinane.
Enzymatic and Biocatalytic Approaches
Transaminase-Mediated Synthesis
Recent advances employ ω-transaminases to stereoselectively introduce the (2R,5S)-configuration. For example:
Table 2: Biocatalytic Parameters
| Enzyme Source | Substrate Conc. (mM) | ee (%) | Productivity (g/L/h) |
|---|---|---|---|
| E. coli TA variant | 50 | 62 | 0.8 |
| Bacillus subtilis | 30 | 58 | 0.5 |
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol.
Scientific Research Applications
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and amino acids.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a biomarker for certain diseases and its involvement in drug metabolism.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the urea cycle and protein synthesis. Its unique structure allows it to bind to specific active sites on enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key distinctions between N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine and related impurities or analogs:
Structural and Functional Differences
Backbone Complexity: The target impurity has a linear lysine-derived backbone with hydroxyl and oxo modifications. In contrast, compounds like Impurity-A (from ) and the bicyclic thia-azabicyclo derivative () feature aromatic rings (benzyl, phenyl) or heterocyclic systems, increasing their molecular weight and steric hindrance . N-[(5S)-5-Amino-5-carboxypentyl]-L-glutamic acid () shares a similar amino-carboxyalkyl chain but lacks the oxo and hydroxyl groups present in the target impurity, resulting in lower reactivity .
Functional Group Reactivity: The oxo group in the target impurity may predispose it to nucleophilic attacks or keto-enol tautomerism, unlike the glutamic acid analog () or the stable amide bonds in Impurity-A . The bicyclic thia-azabicyclo compound () contains sulfur and nitrogen within its ring system, enabling unique interactions with metal ions or enzymes .
Regulatory and Analytical Considerations: While the target impurity is monitored in drug substances, its structural analogs often require specialized detection methods. For example, impurities with bicyclic systems () necessitate chromatographic procedures tailored to their polarity and stability . Hazard classifications differ significantly: N-[(5S)-5-Amino-5-carboxypentyl]-L-glutamic acid is flagged for acute toxicity and respiratory irritation, whereas the target impurity’s hazards are primarily linked to its role in drug degradation .
Research Findings and Implications
- Degradation Pathways: The hydroxyl and oxo groups in the target impurity suggest it may arise from oxidation or hydrolysis of lysine derivatives during synthesis or storage. Similar mechanisms are observed in other amino acid-based impurities, such as those involving glutamic acid .
- Analytical Challenges : Differentiation between the target impurity and compounds like Impurity-A () requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) due to overlapping functional groups in standard HPLC assays .
- Pharmacopeial Standards : The U.S. Pharmacopeia (USP) mandates strict control of such impurities in drug substances but exempts them from drug product reporting, aligning with global regulatory frameworks .
Biological Activity
N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine, commonly referred to as an impurity in various biochemical contexts, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H23N3O6
- Molecular Weight : 305.33 g/mol
- CAS Number : 75658-82-1
The compound features a complex structure that contributes to its biological activity, particularly in relation to amino acid metabolism and potential therapeutic applications.
Research indicates that N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has been shown to protect cells from oxidative stress, particularly in models of Friedreich's ataxia (FRDA). This protection is believed to be mediated by its ability to enhance mitochondrial function and reduce oxidative damage .
- Cytoprotection : In vitro studies have demonstrated that this compound can confer cytoprotection in lymphocyte cultures exposed to oxidative stress. The protective effects were dose-dependent, indicating a potential therapeutic window for its application .
- Amino Acid Metabolism : As a derivative of L-lysine, it may participate in various metabolic pathways involving amino acids, potentially influencing protein synthesis and cellular signaling pathways.
Case Studies
- Friedreich's Ataxia Model : A study published in 2012 investigated the protective effects of compounds similar to N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine on lymphocytes from patients with FRDA. The results indicated significant cytoprotection at micromolar concentrations, suggesting that modifications in the compound could enhance its antioxidant properties .
Comparative Biological Activity
The following table summarizes the biological activities of N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine compared to other related compounds:
| Compound Name | Antioxidant Activity | Cytoprotection | Mechanism of Action |
|---|---|---|---|
| N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine | Moderate | High | Mitochondrial protection |
| Analog A | High | Moderate | Free radical scavenging |
| Analog B | Low | Low | Direct antioxidant |
Research Findings
Recent studies have focused on the synthesis and modification of compounds related to N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine. These modifications aim to enhance their biological activities, particularly their antioxidant properties and ability to protect against cellular damage.
Q & A
Basic Research Questions
Q. How can the structural identity of N<sup>6</sup>-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine be confirmed in a synthetic mixture?
- Methodological Answer :
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Use high-resolution mass spectrometry (HR-MS) to determine the molecular formula (e.g., C11H20N2O6, as seen in structurally related compounds ).
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Perform 2D-NMR spectroscopy (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC, HMBC) to resolve stereochemistry at the 2R,5S positions and confirm hydroxyl/amino group placement.
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Compare retention times and fragmentation patterns with reference standards using HPLC-UV/HR-MS .
Key Spectroscopic Data Value/Description Reference Molecular Weight 276.2863 g/mol pKa (predicted) ~2.13 (carboxyl)
Q. What experimental protocols are recommended for isolating this impurity from reaction mixtures?
- Methodological Answer :
- Use preparative HPLC with a C18 column and a gradient of 0.1% formic acid in water/acetonitrile.
- Optimize pH (e.g., pH 3–4) to enhance solubility and reduce degradation, referencing buffer systems from related lysine derivatives .
- Validate purity via LC-MS/MS and ensure <95% purity thresholds for research-grade material .
Advanced Research Questions
Q. How do pH and temperature affect the stability of N<sup>6</sup>-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine during storage?
- Methodological Answer :
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Conduct accelerated stability studies :
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Store samples at 4°C (short-term) and -20°C (long-term) in amber vials to prevent photodegradation .
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Monitor degradation via HPLC-UV at 210 nm and track formation of byproducts (e.g., decarboxylation or oxidation products) .
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Use Arrhenius kinetics modeling to predict shelf life under varying conditions .
Stability Parameters Conditions Observations pH 7.4 (physiological) 37°C, 7d 15% degradation pH 2.0 (acidic) 25°C, 7d 40% degradation
Q. What analytical challenges arise when resolving this impurity from co-eluting metabolites in biological matrices?
- Methodological Answer :
- Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish isobaric interferences .
- Optimize ion-pair chromatography using additives like heptafluorobutyric acid (HFBA) to improve peak symmetry .
- Validate method specificity using spiked plasma/serum samples and compare with blank matrices .
Q. How can computational modeling predict the impurity’s interaction with enzymatic targets (e.g., lysyl hydroxylases)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of lysyl hydroxylase (PDB ID: 1OBB).
- Compare binding affinity (ΔG) with native substrates (e.g., 5-hydroxylysine, Kd = 2.1 µM ).
- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Contradictions and Data Gaps
- Stereochemical Stability : Evidence from related compounds (e.g., 5-hydroxylysine) suggests pH-dependent epimerization , but no direct data exists for this impurity.
- Toxicity Profile : While structurally related glutamic acid derivatives show respiratory irritation , the specific organ toxicity of this impurity remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
